4-(5-Chloro-2-nitrophenyl)morpholine

Overview

Description

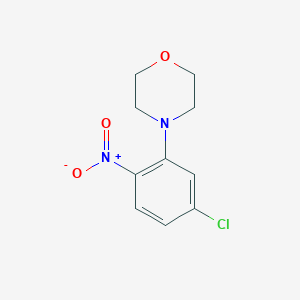

4-(5-Chloro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 5-chloro-2-nitrophenyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine typically involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions. One common method includes:

Nucleophilic Substitution Reaction: The 5-chloro-2-nitroaniline is reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale, often involving optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-2-nitrophenyl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Reduction: 4-(5-Amino-2-nitrophenyl)morpholine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloro-2-nitrophenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-nitrophenyl)morpholine largely depends on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

- 4-(2-Nitrophenyl)morpholine

- 4-(4-Chloro-2-nitrophenyl)morpholine

- 4-(5-Bromo-2-nitrophenyl)morpholine

Comparison: 4-(5-Chloro-2-nitrophenyl)morpholine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .

Biological Activity

Introduction

4-(5-Chloro-2-nitrophenyl)morpholine is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 241.66 g/mol

- CAS Number : 65976-63-8

The presence of both chloro and nitro groups on the phenyl ring contributes to its biological activity, influencing its interaction with biological targets.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to this compound. For instance, analogues of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have demonstrated significant inhibition of respiratory syncytial virus (RSV) replication. These compounds suppressed viral replication and inhibited RSV-induced activation of transcription factors such as IRF3 and NF-κB, which are crucial for inflammatory responses during viral infections .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that derivatives with nitrophenyl substituents exhibited potent antiproliferative effects against various cancer cell lines. For example, one study reported an IC value of 0.77 µM against LN-229 glioblastoma cells, indicating strong cytotoxicity . The selectivity of these compounds towards cancer cells over normal cells highlights their potential for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Compounds with similar structures have been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to vary significantly based on structural modifications, with some derivatives displaying MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .

Case Study 1: Antiviral Efficacy Against RSV

In a controlled laboratory environment, A549 epithelial cells were treated with various concentrations of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives prior to RSV infection. The study found that compounds significantly reduced viral titers compared to untreated controls, confirming their potential as antiviral agents .

Case Study 2: Antiproliferative Effects on Cancer Cells

A series of experiments were conducted to assess the antiproliferative effects of this compound derivatives on multiple cancer cell lines, including lung and liver cancers. The results indicated that certain derivatives selectively inhibited cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Antiviral Activity Against RSV

| Compound ID | IC (µM) | Viral Titer Reduction (log) | Cytotoxicity (CC) |

|---|---|---|---|

| Compound 11 | 10 | >1 | >100 |

| Compound 15 | 15 | >1 | >75 |

| Compound 22 | 12 | >2 | >76 |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Compound ID | IC (µM) |

|---|---|---|

| LN-229 | Compound A | 0.77 |

| HepG2 | Compound B | 7.81 |

| H1563 | Compound C | 12.39 |

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

Properties

IUPAC Name |

4-(5-chloro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBMOQCOLZWAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385246 | |

| Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65976-63-8 | |

| Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Chloro-2-nitrophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.